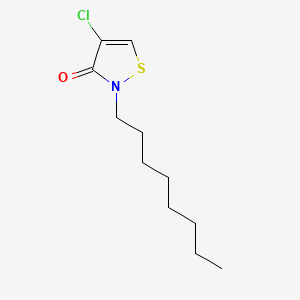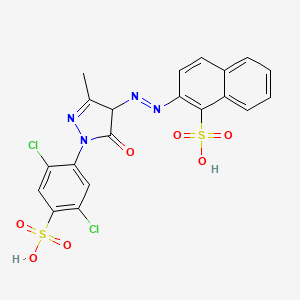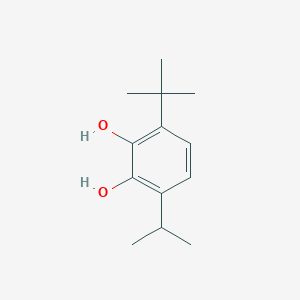
1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of substituted benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring, along with additional alkyl substituents. This particular compound features a tert-butyl group and an isopropyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) typically involves the alkylation of catechol (1,2-benzenediol) with appropriate alkyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Catechol (1,2-benzenediol)
Reagents: tert-Butyl bromide and isopropyl bromide
Catalyst: A strong base such as potassium carbonate (K2CO3)
Solvent: An aprotic solvent like dimethylformamide (DMF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzenediols
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) depends on its specific application:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the alkyl substituents, making it more reactive.
1,4-Benzenediol (Hydroquinone): Different position of hydroxyl groups, leading to different reactivity and applications.
2,3-Dimethyl-1,4-benzenediol: Similar structure but different substitution pattern.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butyl-6-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-8(2)9-6-7-10(13(3,4)5)12(15)11(9)14/h6-8,14-15H,1-5H3 |
InChI Key |
DTPDBQMCGXUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



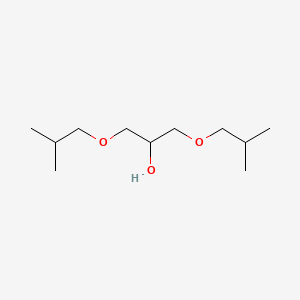
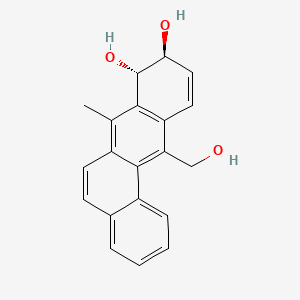
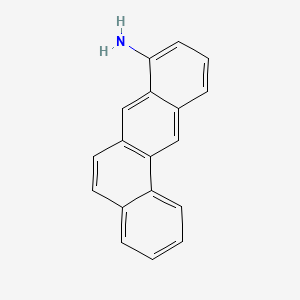
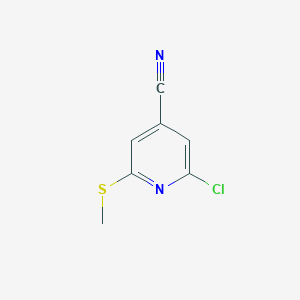
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
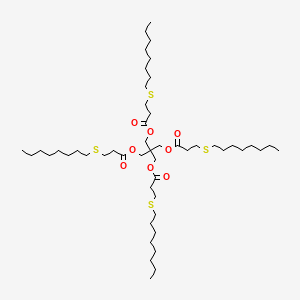
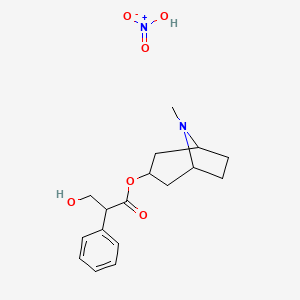
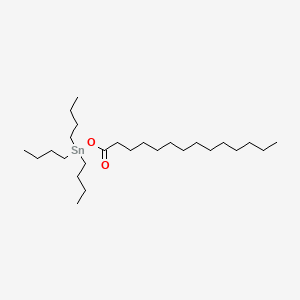
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

